

High-performance liquid chromatography (HPLC) analysis of Angiogenin (108-122) (TFA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Angiogenin (108-122) (TFA)*

Cat. No.: *B15624142*

[Get Quote](#)

Application Notes and Protocols for the HPLC Analysis of Angiogenin (108-122) (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a 14.1 kDa protein that plays a crucial role in angiogenesis, the formation of new blood vessels.^[1] Its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders.^{[1][2]} The synthetic peptide fragment Angiogenin (108-122), with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH, corresponds to the C-terminal region of ANG and has been shown to inhibit its enzymatic and biological activities.^[1] As a potential therapeutic agent, ensuring the purity and quality of synthetic Angiogenin (108-122) is paramount.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of synthetic peptides.^{[3][4][5]} This application note provides a detailed protocol for the HPLC analysis of **Angiogenin (108-122) (TFA)**, a common counter-ion used during peptide synthesis and purification.

Physicochemical Properties of Angiogenin (108-122)

A summary of the key physicochemical properties of the Angiogenin (108-122) peptide is presented in the table below.

Property	Value
Sequence	H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH
Molecular Formula	C ₇₈ H ₁₂₅ N ₂₅ O ₂₃
Molecular Weight	1780.98 g/mol
CAS Number	112173-49-6

Principles of Reversed-Phase HPLC for Peptide Analysis

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is typically a silica support chemically modified with hydrophobic alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN). Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent. It protonates the peptide's basic residues and masks the free silanol groups on the stationary phase, resulting in improved peak shape and resolution. Peptides are eluted from the column by a gradient of increasing organic solvent, with more hydrophobic peptides eluting later.

Experimental Protocol: HPLC Analysis of Angiogenin (108-122) (TFA)

This protocol outlines the conditions for the analytical RP-HPLC of Angiogenin (108-122).

Materials and Reagents

- **Angiogenin (108-122) (TFA)** peptide standard
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Trifluoroacetic acid (TFA), HPLC grade

- 0.22 μm syringe filters

Equipment

- High-performance liquid chromatography (HPLC) system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size)
- Data acquisition and processing software

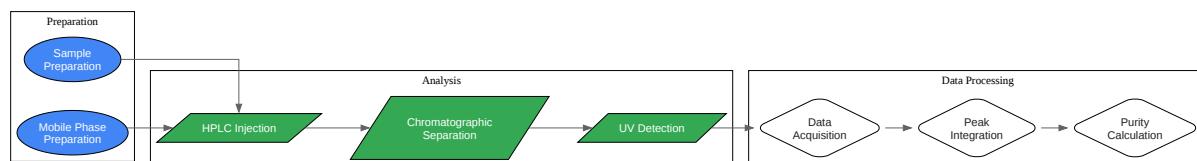
Mobile Phase Preparation

- Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

Sample Preparation

- Accurately weigh a small amount of **Angiogenin (108-122) (TFA)** peptide.
- Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
- Vortex briefly to ensure complete dissolution.
- Filter the sample solution through a 0.22 μm syringe filter before injection.

HPLC Method Parameters

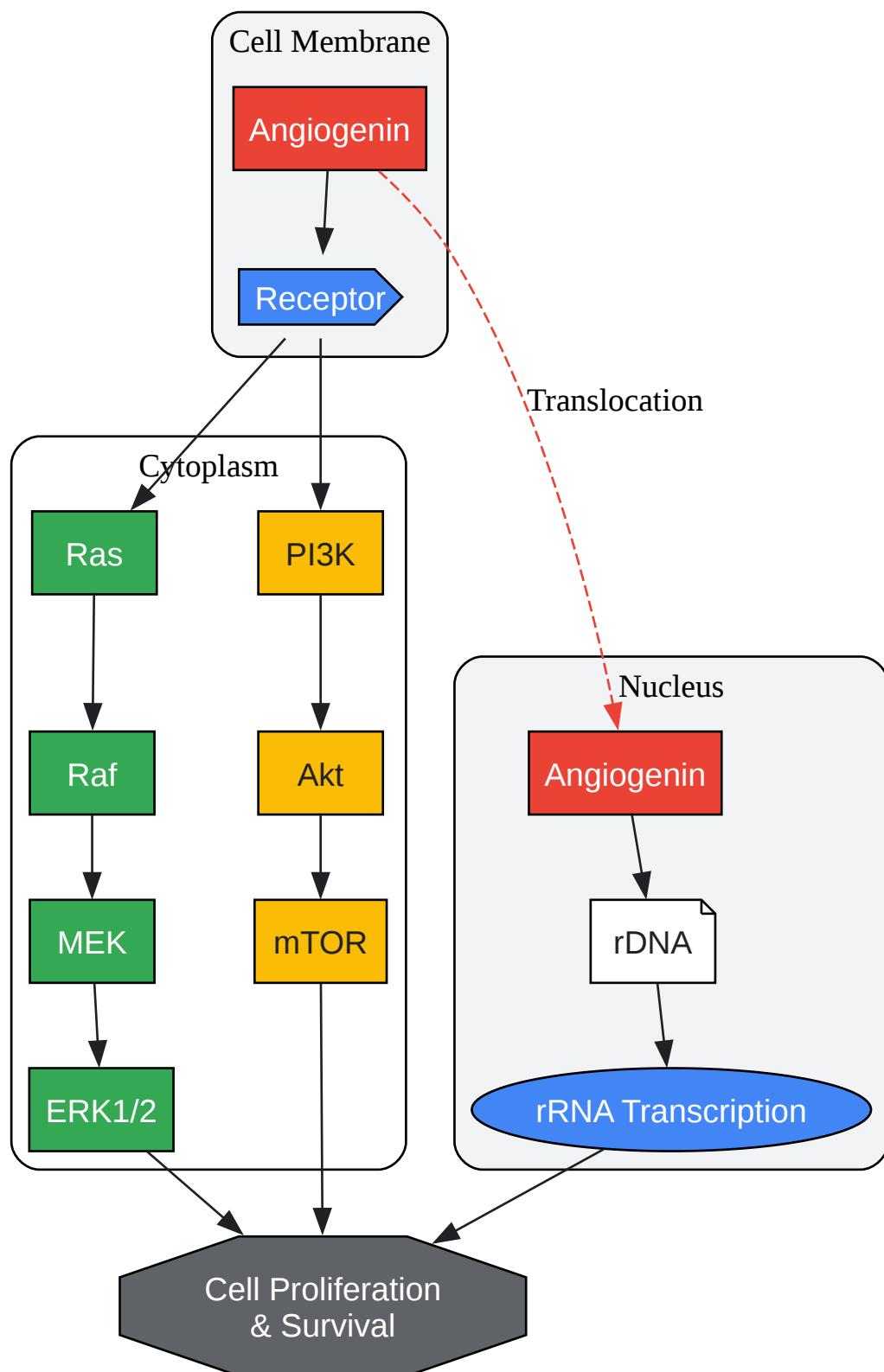

The following table summarizes the recommended HPLC method parameters for the analysis of Angiogenin (108-122).

Parameter	Condition
Column	C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	5% to 65% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	214 nm and 280 nm
Injection Volume	10 µL

Data Analysis

The purity of the Angiogenin (108-122) peptide is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A typical purity for synthetic Angiogenin (108-122) is expected to be $\geq 98\%$.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC analysis of Angiogenin (108-122).

Angiogenin Signaling Pathway

Angiogenin exerts its biological effects through multiple signaling pathways. Upon binding to its receptor on the cell surface, it can activate the ERK1/2 and PI3K/Akt/mTOR pathways, leading to cell proliferation and survival. Angiogenin can also be internalized and translocated to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, further promoting cell growth.

[Click to download full resolution via product page](#)

Caption: Simplified Angiogenin signaling pathways.

Conclusion

This application note provides a comprehensive and detailed protocol for the reversed-phase HPLC analysis of the synthetic peptide **Angiogenin (108-122) (TFA)**. The described method is robust and suitable for determining the purity of the peptide, a critical parameter for its use in research and drug development. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of Angiogenin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. lcms.cz [lcms.cz]
- 4. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. agilent.com [agilent.com]
- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) analysis of Angiogenin (108-122) (TFA)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15624142#high-performance-liquid-chromatography-hplc-analysis-of-angiogenin-108-122-tfa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com